

# An In-Depth Toxicological and Safety Guide to C.I. Reactive Orange 13

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## Compound of Interest

Compound Name: *Reactive orange 13*

Cat. No.: *B1594569*

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Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. The toxicological data for C.I. **Reactive Orange 13** is limited, and therefore, data from related reactive azo dyes have been included to provide a more comprehensive overview of potential hazards. It is crucial to handle this substance with appropriate safety precautions.

## Introduction

C.I. **Reactive Orange 13** is a synthetic azo dye containing a dichlorotriazine reactive group. This class of dyes is widely used in the textile industry for its ability to form covalent bonds with fibers, resulting in excellent wash fastness. However, the potential toxicological and safety concerns associated with reactive azo dyes warrant a thorough evaluation, particularly for professionals in research and development who may handle the pure compound. This guide provides a comprehensive summary of the available toxicological and safety data for **Reactive Orange 13** and related compounds, details of experimental methodologies, and visualizations of relevant pathways and workflows.

## Chemical and Physical Properties

Property	Value	Reference
C.I. Name	Reactive Orange 13	N/A
CAS Number	12225-85-3	N/A
Molecular Formula	C <sub>24</sub> H <sub>15</sub> ClN <sub>7</sub> Na <sub>3</sub> O <sub>10</sub> S <sub>3</sub>	N/A
Molecular Weight	762.04 g/mol	N/A
Appearance	Orange Powder	[1]
Solubility	Soluble in water	N/A

## Toxicological Data

The available toxicological data for C.I. **Reactive Orange 13** is sparse. The following sections summarize the known information for this dye and supplement it with data from other dichlorotriazine reactive azo dyes.

### Acute Toxicity

No specific oral, dermal, or inhalation LD50/LC50 values for **Reactive Orange 13** were found in the public domain. Safety Data Sheets (SDS) generally state that it is "harmful if swallowed" and may cause gastrointestinal irritation.[1]

### Skin and Eye Irritation

**Reactive Orange 13** is reported to be a skin and eye irritant.[1] Prolonged or repeated contact may cause skin irritation.[1] Dust may cause eye irritation and inflammation.[1]

### Skin Sensitization

While no specific skin sensitization studies for **Reactive Orange 13** were identified, reactive dyes as a class are known to have skin and respiratory sensitization potential.[2]

### Genotoxicity

One Safety Data Sheet for **Reactive Orange 13** states "Mutagenicity data reported," but the actual data is not provided.[1] Azo dyes, in general, are a class of chemicals for which

genotoxicity is a concern. The primary mechanism of genotoxicity for many azo dyes involves the metabolic reduction of the azo bond, which leads to the formation of aromatic amines.[3] Some of these aromatic amines are known mutagens and carcinogens.

Studies on other reactive azo dyes have shown mixed results in genotoxicity assays. For example, some reactive dyes have tested positive in the Ames test, a bacterial reverse mutation assay, indicating mutagenic potential.[4][5] Other studies on different reactive dyes have shown no genotoxic effects.[5]

## Carcinogenicity

There is no specific data on the carcinogenicity of **Reactive Orange 13**. It is not listed as a carcinogen by major regulatory agencies.[1] However, the potential for azo dyes to metabolize into carcinogenic aromatic amines is a significant concern.

## Aquatic Toxicity

No specific aquatic toxicity data (e.g., LC50 for fish, EC50 for *Daphnia magna*) for **Reactive Orange 13** was found. In general, the ecotoxicity of reactive azo dyes can vary widely depending on the specific chemical structure.

## Experimental Protocols

Detailed experimental protocols for toxicological studies on **Reactive Orange 13** are not publicly available. However, the following sections describe the standard methodologies for the key toxicological endpoints discussed, based on OECD guidelines and general toxicological practice.

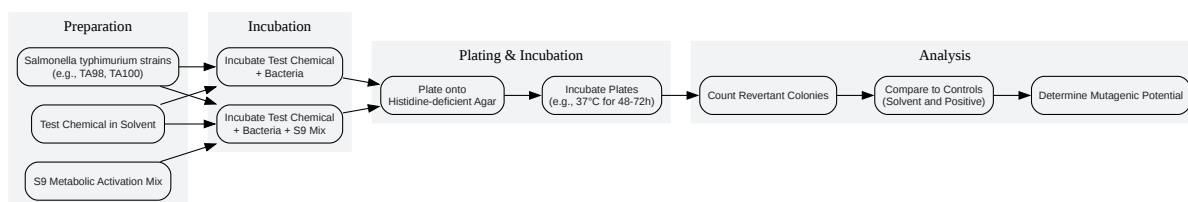
## Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6][7]

**Principle:** The assay utilizes several strains of the bacterium *Salmonella typhimurium* that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The test chemical is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to

regain the ability to synthesize histidine and grow on the histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the chemical.

Workflow:



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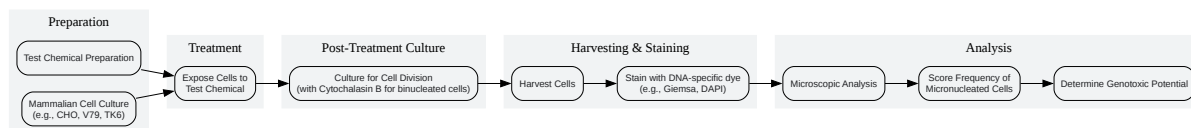
Caption: Workflow for the Ames Test.

## In Vitro Mammalian Cell Micronucleus Test

This test is used to detect the potential of a chemical to induce chromosomal damage.

**Principle:** Mammalian cells are exposed to the test chemical. After treatment, the cells are cultured for a period sufficient to allow for cell division. During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, separate nuclei called micronuclei. The cells are then harvested, stained, and the frequency of micronucleated cells is determined by microscopy. An increase in the frequency of micronucleated cells indicates that the chemical may be genotoxic.

Workflow:



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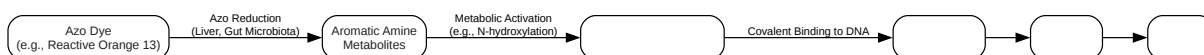
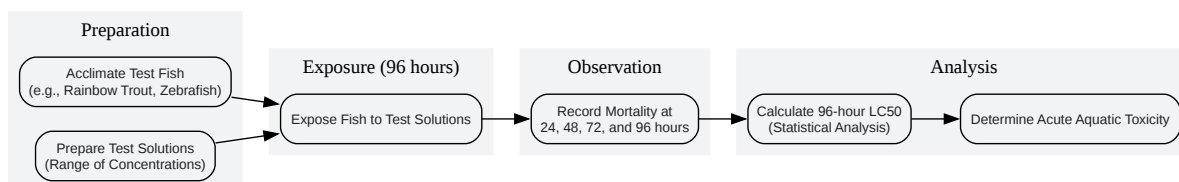
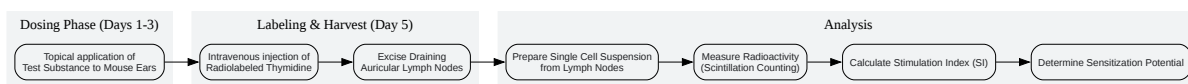
Caption: Workflow for the In Vitro Micronucleus Test.

## Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for assessing the skin sensitization potential of a chemical.[8]

**Principle:** The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. A sensitizing substance will induce the proliferation of lymphocytes in the draining auricular lymph nodes. On day 5, the mice are injected with a radiolabeled precursor of DNA (e.g., 3H-methyl thymidine). The draining lymph nodes are then excised, and the incorporation of the radiolabel is measured as an indication of lymphocyte proliferation. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result.

**Workflow:**



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